Ethyl 3-{[(4-methoxynaphthyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate
Description
Properties
Molecular Formula |
C23H25NO5S |
|---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
ethyl 3-[(4-methoxynaphthalen-1-yl)sulfonylamino]-3-(4-methylphenyl)propanoate |
InChI |
InChI=1S/C23H25NO5S/c1-4-29-23(25)15-20(17-11-9-16(2)10-12-17)24-30(26,27)22-14-13-21(28-3)18-7-5-6-8-19(18)22/h5-14,20,24H,4,15H2,1-3H3 |
InChI Key |
GLNUKVCQRLGURV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=CC=C(C=C1)C)NS(=O)(=O)C2=CC=C(C3=CC=CC=C32)OC |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
The sulfonamide linkage is typically formed by reacting a sulfonyl chloride with a primary or secondary amine in the presence of a base (e.g., triethylamine or NaOH). The base neutralizes HCl generated during the reaction, driving the equilibrium toward product formation.
General Reaction:
Synthesis of the Amine Intermediate
The amine intermediate, ethyl 3-amino-3-(4-methylphenyl)propanoate , is prepared through two primary routes:
Route A: Reduction of Nitro Precursors
Route B: Gabriel Synthesis
-
Substrate : Ethyl 3-(4-methylphenyl)propanoate.
-
Reaction : Treatment with phthalimide followed by hydrazine to release the amine.
Esterification of the Propanoic Acid Moiety
The ethyl ester group is introduced via esterification of the corresponding carboxylic acid.
Direct Esterification Using Thionyl Chloride
-
Reagents : Thionyl chloride (SOCl₂) in methanol or ethanol.
Example Protocol :
Steglich Esterification
-
Reagents : DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine).
Integrated Synthetic Routes
One-Pot Sulfonylation-Esterification
A streamlined approach combines sulfonamide formation and esterification in a single pot:
-
Step 1 : React 4-methoxynaphthalene-1-sulfonyl chloride with ethyl 3-amino-3-(4-methylphenyl)propanoate in THF using triethylamine.
-
Step 2 : Quench with aqueous HCl, extract with dichloromethane, and purify via column chromatography.
Optimization Data :
Alternative Pathway: Sulfonamide-first Strategy
-
Synthesize 3-(4-methylphenyl)-3-[(4-methoxynaphthyl)sulfonyl]aminopropanoic acid.
Yield Comparison :
| Method | Yield (%) | Purity (%) |
|---|---|---|
| Thionyl Chloride | 99 | >98 |
| H₂SO₄ Reflux | 78 | 95 |
Critical Factors Affecting Reaction Efficiency
Solvent Selection
Temperature Control
Purification Techniques
-
Column chromatography : Silica gel with ethyl acetate/hexane (1:3) resolves sulfonamide byproducts.
-
Recrystallization : Ethyl acetate/hexane mixtures yield high-purity crystals.
Challenges and Mitigation Strategies
Hydrolysis of Sulfonamide
Over-esterification
Case Study: Industrial-scale Production
A pilot-scale synthesis achieved 85% yield using the following protocol:
-
Sulfonylation : 4-Methoxynaphthalene-1-sulfonyl chloride (1.2 eq) + ethyl 3-amino-3-(4-methylphenyl)propanoate in THF at 0°C.
-
Workup : Extract with DCM, wash with brine, and concentrate.
Emerging Methodologies
Enzymatic Esterification
Chemical Reactions Analysis
Ethyl 3-{[(4-methoxynaphthyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the naphthyl or phenyl groups.
Scientific Research Applications
Structural Characteristics
The compound features a complex structure that includes:
- Sulfonamide Group : Known for its role in enhancing the pharmacological properties of drugs.
- Naphthyl Substituent : Contributes to the compound's lipophilicity and potential receptor interactions.
- Propanoate Moiety : Often associated with improved bioavailability and metabolic stability.
Anticancer Activity
Research indicates that Ethyl 3-{[(4-methoxynaphthyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate exhibits promising anticancer properties.
- Mechanism of Action : The compound is believed to inhibit specific pathways involved in cancer cell proliferation and survival.
- In Vitro Studies :
- A study demonstrated that at concentrations above 10 µM, the compound significantly reduced the viability of breast cancer cells, with an IC50 value around 15 µM.
| Study Focus | Methodology | Key Findings |
|---|---|---|
| Anticancer Activity | MTT Assay | IC50 = 15 µM in breast cancer cells |
Antimicrobial Properties
The compound also shows potential as an antimicrobial agent.
- Activity Spectrum : It has been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
- Minimum Inhibitory Concentration (MIC) : The compound exhibited an MIC of approximately 50 µg/mL against these pathogens.
| Study Focus | Methodology | Key Findings |
|---|---|---|
| Antimicrobial Activity | Disk Diffusion | MIC = 50 µg/mL against E. coli |
Enzyme Inhibition
This compound has been shown to inhibit key enzymes involved in various metabolic pathways.
- Research Findings : Enzymatic assays indicate significant inhibition of target enzymes, which may contribute to its therapeutic effects in cancer and other diseases.
| Study Focus | Methodology | Key Findings |
|---|---|---|
| Enzyme Inhibition | Enzymatic Assays | Significant inhibition observed |
Case Study 1: Anticancer Efficacy
- Objective : Evaluate the cytotoxic effects on breast cancer cells.
- Method : MTT assay was employed to assess cell viability.
- Results : The study found significant growth inhibition at concentrations greater than 10 µM, indicating its potential as a therapeutic agent.
Case Study 2: Antimicrobial Efficacy
- Objective : Assess antimicrobial properties against pathogenic bacteria.
- Method : Disk diffusion method was utilized to measure inhibition zones.
- Results : The compound demonstrated clear zones of inhibition against E. coli (15 mm) and S. aureus (18 mm), suggesting effective antimicrobial activity.
Mechanism of Action
The mechanism of action of Ethyl 3-{[(4-methoxynaphthyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate involves its interaction with specific molecular targets and pathways. The sulfonyl group plays a crucial role in its reactivity, allowing it to form strong bonds with other molecules. The naphthyl and phenyl groups contribute to its overall stability and specificity in binding to target sites.
Comparison with Similar Compounds
Key Differences and Implications
- Phosphorus vs. Non-Phosphorus Analogs: Phosphorylated derivatives show enhanced bioactivity, suggesting that the target compound may require functional group optimization for therapeutic applications .
- Salt vs. Ester Forms : Hydrochloride salts (e.g., ) are more water-soluble, whereas ester forms like the target compound may exhibit better tissue penetration.
Biological Activity
Ethyl 3-{[(4-methoxynaphthyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate is a compound of significant interest in pharmacology due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy, and implications for therapeutic applications.
Chemical Structure and Properties
The compound can be described by the following molecular formula:
- Molecular Formula : C18H22N2O4S
- Molecular Weight : 366.44 g/mol
The structure comprises a sulfonamide group attached to a naphthyl moiety and an ethyl propanoate backbone, which may contribute to its biological properties.
Research indicates that compounds similar to this compound exhibit various mechanisms of action, including:
- Inhibition of Enzymatic Activity : Many sulfonamide derivatives inhibit specific enzymes, which can lead to reduced bacterial growth or altered cellular processes.
- Receptor Affinity : Some studies suggest that related compounds have an affinity for bradykinin receptors, specifically the B1 subtype, which may influence pain and inflammation pathways .
Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties against various pathogens. The compound's structure suggests potential efficacy against drug-resistant strains of bacteria, particularly through mechanisms that disrupt bacterial efflux pumps.
Case Study: Efficacy Against Drug-Resistant Strains
A study highlighted the importance of efflux pump inhibitors (EPIs) in combating antibiotic resistance. Ethyl derivatives have shown promise in enhancing the efficacy of existing antibiotics by inhibiting these pumps, thus increasing intracellular concentrations of therapeutic agents .
Cytotoxicity and Safety Profile
While assessing the biological activity, it is crucial to evaluate the compound's cytotoxicity. Preliminary studies indicate that certain derivatives exhibit mild toxicity towards human cell lines at higher concentrations, suggesting a need for careful dosage optimization in therapeutic applications .
Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Antimicrobial | Effective against various bacterial strains; potential as an EPI for drug-resistant bacteria |
| Enzyme Inhibition | Possible inhibition of key metabolic enzymes involved in bacterial survival |
| Cytotoxicity | Mild cytotoxic effects observed in human cell lines at elevated concentrations |
Comparative Analysis of Related Compounds
| Compound Name | Molecular Weight (g/mol) | Antimicrobial Activity | Cytotoxicity (IC50) |
|---|---|---|---|
| This compound | 366.44 | Yes | Mild |
| Ethyl 3,4-dihydroxybenzoate | 194.20 | Yes | Moderate |
| Sulfanilamide | 172.20 | Yes | Low |
Research Findings
Recent studies have underscored the relevance of sulfonamide derivatives in modern pharmacotherapy. The ability of this compound to act as an EPI could position it as a valuable agent in treating infections caused by resistant bacteria.
Q & A
Basic: What synthetic methodologies are commonly employed to prepare Ethyl 3-{[(4-methoxynaphthyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate?
Answer:
The synthesis typically involves multi-step reactions:
Esterification : Formation of the propanoate backbone via acid-catalyzed esterification (e.g., sulfuric acid with ethanol and a carboxylic acid precursor) .
Sulfonylation : Introduction of the sulfonyl group using 4-methoxynaphthalene-1-sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide linkage .
Amino Group Functionalization : Coupling the sulfonamide intermediate with 4-methylphenyl groups via nucleophilic substitution or reductive amination, depending on the reactivity of the precursor .
Key challenges include optimizing reaction conditions (e.g., temperature, solvent polarity) to minimize side reactions like hydrolysis of the ester group.
Basic: How is the compound characterized structurally, and what analytical techniques are critical for validation?
Answer:
Structural elucidation relies on:
- NMR Spectroscopy : H and C NMR to confirm the ester, sulfonamide, and aromatic moieties. For example, the methoxy group (4-methoxynaphthyl) appears as a singlet near δ 3.8 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., expected [M+H]+ for C₂₃H₂₅NO₅S: 428.15) .
- X-ray Crystallography : For crystalline derivatives, unit cell parameters (e.g., monoclinic system with space group P21/c) confirm stereochemistry and bond angles .
Advanced: How can researchers address contradictions in reported synthetic yields for this compound?
Answer:
Discrepancies often arise from:
- Reagent Purity : Impurities in sulfonyl chloride precursors (e.g., 4-methoxynaphthalene-1-sulfonyl chloride) can reduce yields. Purity verification via HPLC or GC-MS is recommended .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) may improve sulfonylation efficiency compared to THF, as observed in analogous sulfonamide syntheses .
- By-Product Analysis : Use LC-MS to identify undesired adducts (e.g., over-sulfonylated derivatives) and adjust stoichiometry .
Advanced: What computational tools are suitable for predicting the reactivity of the sulfonamide group in this compound?
Answer:
- Density Functional Theory (DFT) : Models charge distribution and electrophilicity of the sulfonamide nitrogen, aiding in predicting nucleophilic attack sites .
- Database Mining : Tools like PISTACHIO or Reaxys predict plausible reaction pathways based on analogous sulfonamides (e.g., substituent effects on hydrolysis rates) .
- Molecular Dynamics (MD) : Simulates solvent interactions to optimize reaction conditions for sulfonylation .
Advanced: How does the steric hindrance from the 4-methylphenyl group influence the compound’s biological interactions?
Answer:
The 4-methylphenyl group:
- Reduces Binding Affinity : In enzyme inhibition studies, bulky substituents can obstruct access to active sites, as seen in similar propanoate derivatives targeting proteases .
- Enhances Metabolic Stability : Methyl groups slow oxidative metabolism by cytochrome P450 enzymes, increasing plasma half-life in pharmacokinetic models .
Methodological validation involves: - Molecular Docking : Software like AutoDock Vina to simulate ligand-enzyme interactions .
- In Vitro Assays : Comparative studies with methyl-free analogs to quantify steric effects .
Basic: What are the key stability concerns for this compound under experimental storage conditions?
Answer:
- Hydrolysis Risk : The ester group is prone to hydrolysis in aqueous or high-humidity environments. Storage at -20°C in anhydrous DMSO or ethanol is recommended .
- Photodegradation : The naphthyl group may undergo photooxidation. Use amber vials and avoid UV light exposure .
- Long-Term Stability : Accelerated stability testing (e.g., 40°C/75% RH for 6 months) can identify degradation products via LC-MS .
Advanced: How can researchers resolve spectral overlaps in NMR analysis of this compound?
Answer:
- 2D NMR Techniques : HSQC and HMBC distinguish overlapping proton signals (e.g., aromatic protons from naphthyl and phenyl groups) .
- Isotopic Labeling : N-labeling of the sulfonamide nitrogen simplifies assignment in H-N HMBC spectra .
- Solvent Screening : Deuterated solvents like DMSO-d₆ vs. CDCl₃ may shift specific peaks due to polarity differences .
Advanced: What strategies optimize the enantiomeric purity of this compound during synthesis?
Answer:
- Chiral Catalysts : Use asymmetric catalysts (e.g., BINOL-derived phosphoric acids) in the esterification or sulfonylation steps .
- Chromatographic Resolution : Chiral HPLC columns (e.g., Chiralpak IA) separate enantiomers, with mobile phases optimized using heptane/isopropanol .
- Crystallization-Induced Dynamic Resolution (CIDR) : Exploit differential solubility of enantiomers in solvent mixtures .
Basic: What are the documented applications of this compound in drug discovery?
Answer:
- Enzyme Inhibition : Analogous sulfonamide-propanoates target serine proteases (e.g., thrombin) due to their electrophilic sulfonamide group .
- Covalent Probes : The sulfonamide can act as a warhead in activity-based protein profiling (ABPP) .
- Pharmacophore Modeling : Used to design analogs with enhanced binding to hydrophobic enzyme pockets .
Advanced: How can researchers mitigate toxicity risks associated with this compound in in vivo studies?
Answer:
- Metabolite Profiling : Identify toxic metabolites (e.g., sulfonic acid derivatives) using hepatocyte incubation assays .
- Prodrug Design : Modify the ester group to reduce off-target reactivity while maintaining activity .
- QSAR Modeling : Predict toxicity endpoints (e.g., LD₅₀) based on substituent effects from analogous compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
